![molecular formula C7H12ClNO3 B1431579 Methyl 4-oxopiperidine-2-carboxylate hydrochloride CAS No. 1414958-07-8](/img/structure/B1431579.png)
Methyl 4-oxopiperidine-2-carboxylate hydrochloride
Overview
Description
“Methyl 4-oxopiperidine-2-carboxylate hydrochloride” is a chemical compound with the empirical formula C7H11NO3 · HCl . It has a molecular weight of 193.63 . It is also known by the synonym "3-Methoxycarbonyl-4-piperidone hydrochloride" .
Synthesis Analysis
This compound has been used as a starting reagent in the synthesis of various other compounds . For instance, it has been used in the synthesis of nakadomarin A and tert-butyl, picolyl, and fluorinated analogs of capromorelin .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5,8H,2-4H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-oxopiperidine-2-carboxylate hydrochloride” is a solid at 20 degrees Celsius . It is soluble in water . It has a melting point of approximately 175 degrees Celsius .Scientific Research Applications
Synthesis of Nakadomarin A
Nakadomarin A is a marine alkaloid with a complex structure. Methyl 4-oxo-3-piperidinecarboxylate hydrochloride has been used as a starting reagent in the synthesis of nakadomarin A .
Synthesis of Capromorelin Analogs
Capromorelin is a drug that acts as a growth hormone secretagogue. Methyl 4-oxo-3-piperidinecarboxylate hydrochloride has been used in the synthesis of tert-butyl, picolyl, and fluorinated analogs of capromorelin .
Synthesis of Piperidine Derivatives
Piperidine derivatives are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals. Methyl 4-oxo-3-piperidinecarboxylate hydrochloride could potentially be used in the synthesis of various piperidine derivatives .
Synthesis of Antibiotic Nitroxoline Derivatives
Nitroxoline is an antibiotic, primarily used to combat urinary tract infections. Methyl 4-oxo-3-piperidinecarboxylate hydrochloride could potentially be used in the synthesis of nitroxoline derivatives .
Synthesis of Sphingosine-1-phosphate Receptor Agonists
Sphingosine-1-phosphate receptor agonists are used in the treatment of multiple sclerosis. Methyl 4-oxo-3-piperidinecarboxylate hydrochloride could potentially be used in the synthesis of these agonists .
Synthesis of RhoA Inhibitors
RhoA inhibitors are being researched for their potential in cardiovascular disease therapy. Methyl 4-oxo-3-piperidinecarboxylate hydrochloride could potentially be used in the synthesis of these inhibitors .
Safety and Hazards
Mechanism of Action
Target of Action
It has been used as a starting reagent in the synthesis of various compounds, suggesting that its targets may vary depending on the final compound synthesized .
Mode of Action
As a starting reagent, it likely interacts with its targets through the formation of bonds during the synthesis of other compounds .
Biochemical Pathways
The compound’s role as a starting reagent in synthesis suggests that it may be involved in a variety of pathways depending on the final compound produced .
Result of Action
As a starting reagent in synthesis, its effects would likely depend on the properties of the final compound produced .
properties
IUPAC Name |
methyl 4-oxopiperidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h6,8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHDDBJHNKDEQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1414958-07-8 | |
Record name | 2-Piperidinecarboxylic acid, 4-oxo-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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